molecular formula C7H13NO3 B230839 4H-Cyclopenta[c]thiophene CAS No. 17046-40-1

4H-Cyclopenta[c]thiophene

Cat. No. B230839
CAS RN: 17046-40-1
M. Wt: 122.19 g/mol
InChI Key: NMJVNMCAIHLCAQ-UHFFFAOYSA-N
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Description

4H-Cyclopenta[c]thiophene is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is composed of a five-membered ring of carbon and sulfur atoms, with a cyclopentene group attached to the ring. The synthesis and study of 4H-Cyclopenta[c]thiophene have led to several advancements in the field of organic chemistry, with potential applications in various scientific disciplines.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[c]thiophene is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. Studies have shown that the compound can interact with DNA and RNA, leading to changes in gene expression. Additionally, it has been shown to interact with various enzymes, leading to changes in enzyme activity.
Biochemical and Physiological Effects
Studies have shown that 4H-Cyclopenta[c]thiophene has several biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4H-Cyclopenta[c]thiophene in lab experiments is its unique chemical properties. The compound exhibits excellent charge transport properties, making it an ideal candidate for use in various electronic devices. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, the compound also has several limitations, including its high cost and difficulty in synthesis.

Future Directions

There are several future directions for the study of 4H-Cyclopenta[c]thiophene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields. Finally, there is a need for further research to explore the potential use of 4H-Cyclopenta[c]thiophene in the treatment of various diseases.

Synthesis Methods

The synthesis of 4H-Cyclopenta[c]thiophene involves the use of various chemical reagents and catalysts. One of the most commonly used methods is the Pd-catalyzed cyclization of dienyl thioethers. This method involves the reaction of a dienyl thioether with a palladium catalyst, which results in the formation of the cyclopentene ring. The resulting product is then subjected to further chemical reactions to form the final compound.

Scientific Research Applications

The unique chemical properties of 4H-Cyclopenta[c]thiophene have led to its application in various scientific research fields. One of the most significant applications is in the development of organic electronic devices. The compound exhibits excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors and organic solar cells.

properties

CAS RN

17046-40-1

Molecular Formula

C7H13NO3

Molecular Weight

122.19 g/mol

IUPAC Name

6H-cyclopenta[c]thiophene

InChI

InChI=1S/C7H6S/c1-2-6-4-8-5-7(6)3-1/h1-2,4-5H,3H2

InChI Key

NMJVNMCAIHLCAQ-UHFFFAOYSA-N

SMILES

C1C=CC2=CSC=C21

Canonical SMILES

C1C=CC2=CSC=C21

synonyms

4H-Cyclopenta[c]thiophene

Origin of Product

United States

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